

application of NA-931 in alcohol use disorder research.

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Compound of Interest

Compound Name: PG-931

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NA-931 is an investigational, orally active, small-molecule therapeutic candidate that functions as a quadruple receptor agonist, simultaneously targeting the insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulintropic polypeptide (GIP), and glucagon receptors.[1][2][3] Initially developed for metabolic disorders such as obesity and type 2 diabetes, recent preclinical research has highlighted its potential therapeutic utility in the treatment of Alcohol Use Disorder (AUD).[4][5][6] Preclinical findings indicate that NA-931 can cross the blood-brain barrier and may mitigate alcohol-mediated behaviors, positioning it as a promising novel treatment option for AUD.[4][5]

Mechanism of Action

NA-931's unique mechanism of action involves the simultaneous activation of four key metabolic hormone receptors.[7][8] This multi-pathway approach is designed to restore metabolic balance and is hypothesized to influence the neurological pathways associated with reward and addiction.[1][7] By engaging these multiple systems, NA-931 may offer a more

holistic treatment approach compared to single-target therapies.[4][8] The engagement of GLP-1 receptors, in particular, has been a focus of research for its role in reducing cravings for alcohol.

Preclinical Research Findings in Alcohol Use Disorder

Groundbreaking preclinical research has demonstrated the potential of NA-931 in attenuating behaviors associated with AUD.[5][6] Key findings from animal models suggest that NA-931 significantly reduces alcohol intake and seeking behaviors.[4][5] Furthermore, the compound has been shown to attenuate alcohol-induced locomotor stimulation, a behavioral marker for the rewarding effects of alcohol.[4][5] These promising results suggest that NA-931's therapeutic applications may extend beyond metabolic regulation to the modulation of addictive behaviors.[6]

Quantitative Data Summary

While specific quantitative data from the preclinical AUD studies on NA-931 have not been publicly released in detail, the available information from studies on metabolic conditions provides context for its potent biological activity.

Table 1: Summary of Publicly Available Preclinical and Clinical Data for NA-931

Study Type	Population	Key Findings	Source
Preclinical	Animal Models of AUD	Significantly attenuates alcohol-induced locomotor stimulation.	[4][5]
Reduces alcohol intake.	[4][5]		
Reduces alcohol-seeking behaviors.	[4][5]		
Preclinical	Diet-Induced Obesity (DIO)-NASH Mice	Up to 26% reduction in body weight over 14 days.	[9]
Up to 23% reduction in plasma glucose.	[9]		
Up to 34% reduction in plasma triglycerides.	[9]		
Phase 2 Clinical Trial	Adults with Obesity/Overweight	Up to 13.8% mean body weight reduction at 150 mg daily dose over 13 weeks.	[1][10][11][12]
72% of participants achieved $\geq 12\%$ weight loss (compared to 1.9% for placebo).	[10][11][12]		

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the efficacy of NA-931 in animal models of AUD. These are based on standard methodologies in the field.

Protocol 1: Assessment of Alcohol-Induced Locomotor Stimulation

Objective: To determine if NA-931 attenuates the stimulant effects of acute alcohol administration.

Materials:

- NA-931 (oral formulation)
- Ethanol (20% v/v in saline)
- Saline solution (0.9% NaCl)
- Male C57BL/6J mice
- Open field activity chambers equipped with infrared beams

Procedure:

- Habituation: Individually house mice and handle them for 5 minutes daily for 3 days prior to the experiment. On the day of the experiment, allow mice to habituate to the testing room for at least 1 hour.
- Drug Administration: Administer NA-931 or vehicle (e.g., water) via oral gavage at a predetermined time before the alcohol challenge (e.g., 60 minutes).
- Locomotor Activity Baseline: Place each mouse in an open field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 30 minutes to establish a baseline.
- Alcohol Challenge: Immediately following the baseline recording, administer a single intraperitoneal (i.p.) injection of ethanol (e.g., 2 g/kg) or saline.
- Post-Injection Monitoring: Immediately return the mouse to the open field chamber and record locomotor activity for 60-120 minutes.
- Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + Ethanol, NA-931 + Ethanol). A significant reduction in distance traveled in

the NA-931 + Ethanol group compared to the Vehicle + Ethanol group indicates attenuation of alcohol-induced locomotor stimulation.

Protocol 2: Two-Bottle Choice Voluntary Alcohol Consumption

Objective: To assess the effect of NA-931 on voluntary alcohol intake and preference.

Materials:

- NA-931 (formulated for delivery in drinking water or chow, or for daily oral gavage)
- Ethanol solution (e.g., 10% v/v in water)
- Tap water
- Male C57BL/6J mice
- Cages equipped with two drinking bottles

Procedure:

- Acclimation: Individually house mice and acclimate them to the two-bottle setup with both bottles containing tap water for 48 hours.
- Induction of Drinking: Replace one water bottle with an ethanol solution. Gradually increase the ethanol concentration (e.g., 3%, 6%, 10% v/v) every 48 hours to induce stable drinking behavior.
- Baseline Measurement: Once stable drinking is established at the target concentration (e.g., 10% ethanol), measure daily fluid intake from both the ethanol and water bottles for 5-7 days to establish a baseline. Weigh the bottles at the same time each day.
- NA-931 Treatment: Administer NA-931 or vehicle daily.
- Data Collection during Treatment: Continue to measure daily fluid intake from both bottles throughout the treatment period (e.g., 14-28 days).

- **Data Analysis:** Calculate the daily alcohol intake (g/kg/day), alcohol preference (volume of alcohol solution consumed / total volume of fluid consumed), and total fluid intake. Compare these measures between the NA-931 and vehicle treatment groups. A significant decrease in alcohol intake and preference in the NA-931 group suggests therapeutic potential.

Protocol 3: Operant Alcohol Self-Administration and Reinstatement

Objective: To evaluate the effect of NA-931 on alcohol-seeking and relapse-like behavior.

Materials:

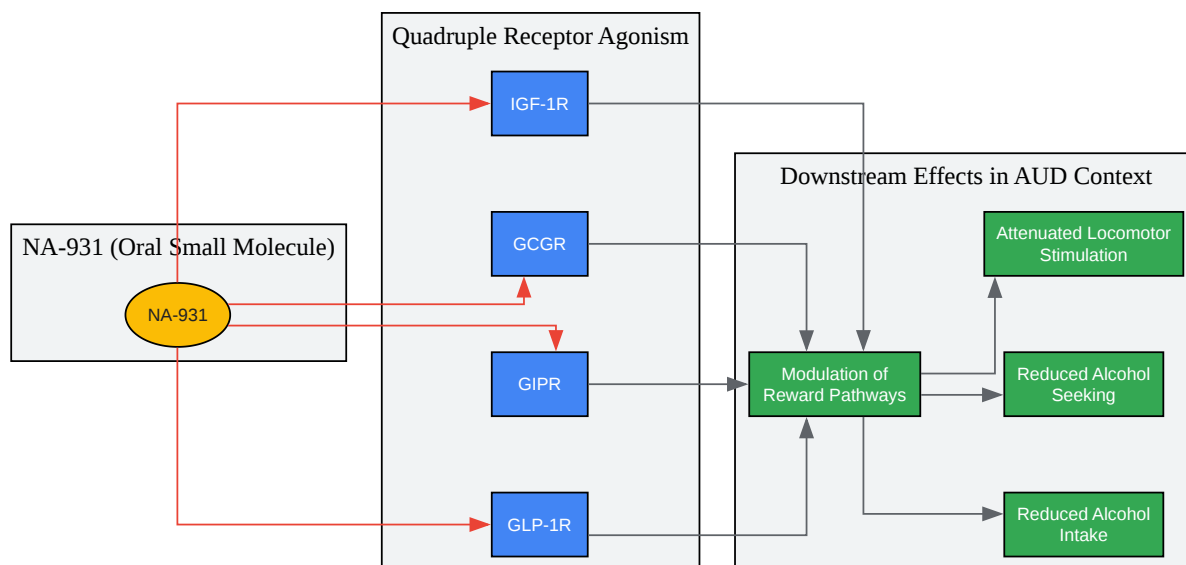
- NA-931 (oral formulation)
- Ethanol (10% w/v)
- Saccharin solution (for initial training)
- Male Wistar rats
- Operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system.

Procedure:

- **Training:** Train water-deprived rats to press a lever for a saccharin solution reward on a fixed-ratio 1 (FR1) schedule.
- **Alcohol Self-Administration:** Once lever pressing is acquired, replace the saccharin with ethanol as the reinforcer. Train rats to self-administer ethanol (e.g., 10% w/v) in daily 30-minute sessions until stable responding is achieved (e.g., <15% variation in lever presses over 3 consecutive days).
- **Extinction:** After stable self-administration, begin extinction sessions where lever presses no longer result in ethanol delivery or associated cues. Continue until responding is significantly reduced (e.g., <25% of the average of the last 3 self-administration days).
- **NA-931 Administration:** Administer NA-931 or vehicle prior to the reinstatement test.

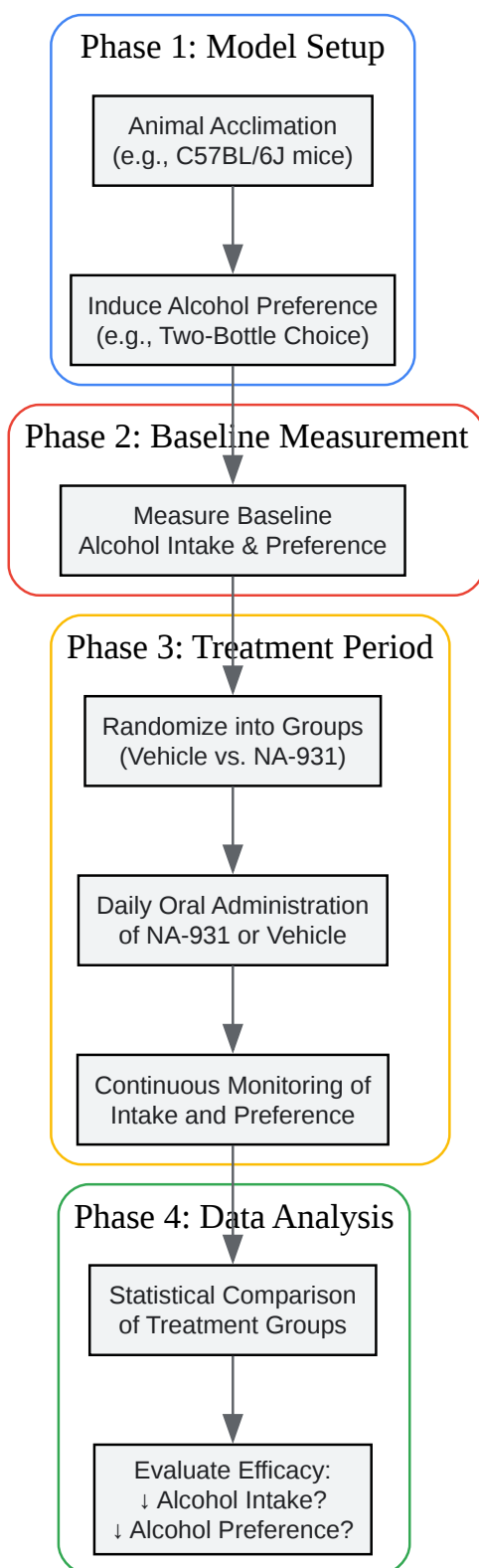
- **Reinstatement Test:** Test for reinstatement of alcohol-seeking behavior by exposing the rats to a priming injection of ethanol (e.g., 0.5 g/kg, i.p.) or by presenting the alcohol-associated cues (e.g., cue light). Record the number of active lever presses.
- **Data Analysis:** Compare the number of active lever presses during the reinstatement test between the NA-931 and vehicle groups. A significant reduction in lever pressing in the NA-931 group indicates a decrease in relapse-like behavior.

Visualizations



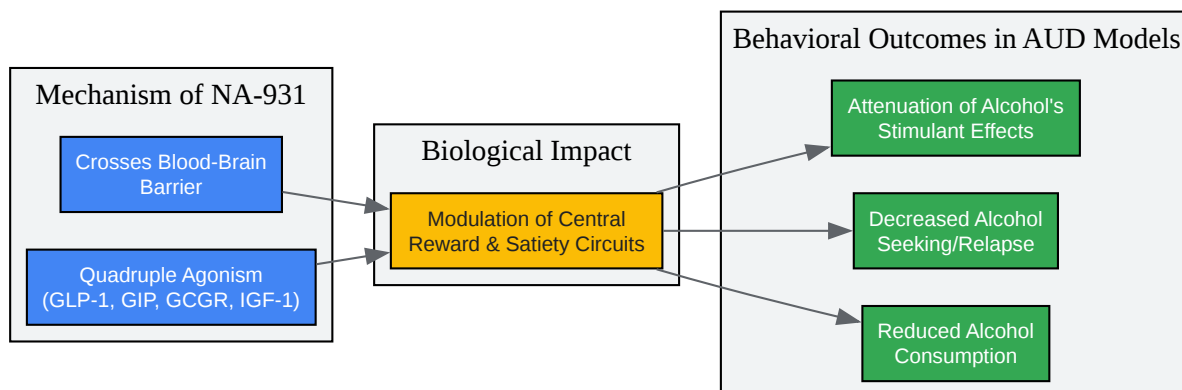
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Caption: Signaling pathway of NA-931 as a quadruple agonist.



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Caption: Workflow for a preclinical AUD study using NA-931.



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Caption: Hypothesized link between NA-931's mechanism and AUD outcomes.

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